3-[(3S,5R,10S,13R,14S,16S,17R)-14,16-dihydroxy-3-[(2R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
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Overview
Description
The compound “3-[(3S,5R,10S,13R,14S,16S,17R)-14,16-dihydroxy-3-[(2R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one” is a complex organic molecule. It features a cyclopenta[a]phenanthrene core structure, which is characteristic of many steroidal compounds. This compound is notable for its multiple hydroxyl groups and a furanone ring, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler steroidal precursors. Key steps may include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Glycosylation: Attachment of the oxan-2-yl group through glycosidic bonds.
Cyclization: Formation of the furanone ring through intramolecular reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as chromatography to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying steroidal chemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: A steroidal compound with a similar core structure but different functional groups.
Estradiol: A steroid hormone with a similar backbone but distinct biological activity.
Corticosteroids: A class of steroid hormones with similar structures and diverse biological functions.
Uniqueness
This compound is unique due to its specific combination of hydroxyl groups, glycosidic linkage, and furanone ring. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
101310-92-3 |
---|---|
Molecular Formula |
C30H46O8 |
Molecular Weight |
534.7 g/mol |
IUPAC Name |
3-[(3S,5R,10S,13R,14S,16S,17R)-14,16-dihydroxy-3-[(2R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H46O8/c1-16-27(33)23(35-4)13-25(37-16)38-19-7-9-28(2)18(12-19)5-6-21-20(28)8-10-29(3)26(17-11-24(32)36-15-17)22(31)14-30(21,29)34/h11,16,18-23,25-27,31,33-34H,5-10,12-15H2,1-4H3/t16?,18-,19+,20?,21?,22+,23?,25+,26+,27-,28+,29-,30+/m1/s1 |
InChI Key |
ROKXRURUBUVHBD-FBDSKMPQSA-N |
Isomeric SMILES |
CC1[C@H](C(C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CCC4C3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)OC)O |
Origin of Product |
United States |
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